Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
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Overview
Description
Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, an aminotetrahydropyran ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted carbamates or benzyl derivatives .
Scientific Research Applications
Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a pharmacological tool.
Mechanism of Action
The mechanism of action of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate
- tert-Butyl carbamate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is unique due to its specific stereochemistry and the presence of both an aminotetrahydropyran ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a tetrahydropyran ring, which is essential for its biological activity. The presence of the benzyl group and carbamate moiety contributes to its solubility and interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it acts as an inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in the signaling pathways of inflammation and immune responses .
- Modulation of Signaling Pathways : It may influence various signaling pathways that are critical for cellular responses to stress and inflammation. This modulation can lead to reduced cytokine production, thereby mitigating inflammatory responses .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antiinflammatory Effects
A study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in vitro. These findings suggest its potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune disorders.
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.
Study 1: IRAK4 Inhibition
In a recent study focusing on IRAK4 inhibitors, this compound was identified as a potent inhibitor with IC50 values in the low micromolar range. This study highlights its potential therapeutic applications in diseases where IRAK4 is implicated .
Study 2: Anti-inflammatory Activity
Another research project evaluated the anti-inflammatory effects of this compound in animal models of acute inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, indicating its efficacy as an anti-inflammatory agent .
Data Summary Table
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c14-11-9-17-7-6-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1 |
InChI Key |
MZVNMVNTNFIYFK-NWDGAFQWSA-N |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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